Ganglioside GD1

Übersicht

Beschreibung

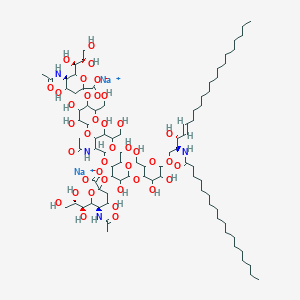

Ganglioside GD1 is a complex glycosphingolipid predominantly found in the nervous system. It is a member of the ganglioside family, which are sialylated glycosphingolipids. Gangliosides play crucial roles in cell signaling, cell-to-cell communication, and immunomodulation. This compound is particularly abundant in the brain and is involved in various neurological processes .

Wirkmechanismus

Target of Action

Gangliosides, including GD1, are sialylated glycosphingolipids that are widely distributed in the human body . They are the major glycoconjugates of nerve cells . The primary targets of Ganglioside GD1 are nerve cells, where they play important roles in protecting us against immune attacks . They are also involved in cell-cell and cell-matrix interactions .

Mode of Action

This compound modulates signaling by engaging in cis- and trans- interactions with a number of membrane receptors, adhesion molecules, and ion channels . They are enriched in cell membrane microdomains, often referred to as “lipid rafts”, and play important roles in the modulation of membrane proteins and ion channels, in cell signaling, and in the communication among cells .

Biochemical Pathways

The biosynthesis of this compound involves a common tetrasaccharide core with one or two sialic acids on the internal galactose and zero or one α2–3-linked sialic acid on the terminal galactose . The St3gal2 and St3gal3 gene products (ST3Gal-II and ST3Gal-III sialyltransferases) are largely responsible for ganglioside terminal α2-3 sialylation in the brain, synthesizing the major brain gangliosides GD1a and GT1b .

Pharmacokinetics

It is known that gangliosides are most abundant at the plasma membrane . Their hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly . This suggests that they may have unique ADME properties that impact their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. They play important roles in protecting host organs and tissues from complement attack by binding the complement regulatory protein factor H . They also have a strong impact on anti-tumor immunity and promote tumor progression . In addition, they can promote neurite outgrowth, promote or regulate cell survival, have a neuroprotective effect on toxic injury, and play a key role in neurogenesis maintenance .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression patterns of gangliosides vary in different tissues, during different life periods, as well as in different animals . Furthermore, gangliosides can become targets for autoimmunity and act as receptors for microbes, like the influenza viruses, and toxins, such as the cholera toxin .

Biochemische Analyse

Biochemical Properties

Ganglioside GD1 is involved in the processes of cell signaling through interactions with membrane proteins, many of which are receptors . It is also involved in the metabolism of biosynthesis and catabolism . The main sugars found in mammals are glucose, galactose, fucose, N-acetylgalactosamine, and N-acetyl-glucosamine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It plays important roles in cell signaling, cell-to-cell communication, and immunomodulation . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It plays roles in the development and activities of brains, such as cell differentiation, neuritogenesis, neuroregeneration, signal transducing, memory, and cognition .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. It has been shown that this compound plays a key role in various functions of the central nervous system .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been shown to exert neurotrophic and neuroprotective effects in various situations, including promotion of neuronal survival, neurite outgrowth, and neuronal differentiation in vivo and in cultured neurons .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is involved in the synthesis of gangliosides and complex metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is most abundant at the plasma membrane . Its hydrophobic ceramide tail inserts into the outer phospholipid leaflet, while the glycan headgroup extends outwardly and engages in cis (within the same membrane) as well as trans interactions (with molecules on other cells and in the extracellular space) that result in modulation of cell signaling and cell-to-cell communication .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function have been studied. It is most abundant at the plasma membrane . Changes in membrane this compound levels can indirectly affect membrane localization and function of a number of signaling proteins with glycosylphosphatidylinositol (GPI)- or palmitoyl-anchors, which display high affinity for gangliosides and sphingolipid-enriched membrane microdomains .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ganglioside GD1 is synthesized through a series of glycosylation reactions. The process begins with the formation of ceramide, which is then sequentially glycosylated by specific glycosyltransferases in the Golgi apparatus. The glycosylation steps involve the addition of glucose, galactose, N-acetylgalactosamine, and sialic acid residues .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as bovine brain tissue. The extraction process includes lipid extraction, purification, and chromatographic separation to isolate this compound. Advances in biotechnology have also enabled the use of microbial fermentation and enzymatic synthesis for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Ganglioside GD1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the ceramide backbone of this compound.

Substitution: Substitution reactions can occur at the glycosidic linkages, altering the carbohydrate moiety

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Acidic or basic conditions to facilitate glycosidic bond cleavage and substitution

Major Products Formed:

Oxidation: Oxidized ganglioside derivatives.

Reduction: Reduced ceramide derivatives.

Substitution: Modified gangliosides with altered carbohydrate moieties

Wissenschaftliche Forschungsanwendungen

Neurodevelopment and Neuroprotection

Role in Neurite Outgrowth

Gangliosides, including GD1, are integral to neuronal development and function. They participate in cell signaling pathways that influence neurite outgrowth and neuronal polarity. For instance, GD1 has been shown to enhance the activity of tropomyosin-receptor kinase A (TrkA), promoting axonal growth by clustering signaling complexes at the neurite tips . This interaction is crucial for establishing neuronal connections during development.

Calcium Homeostasis

Ganglioside GD1 also plays a significant role in regulating calcium homeostasis within neurons. It modulates the activity of various ion channels and transporters, influencing calcium signaling pathways essential for neuronal function. Studies indicate that GD1 can enhance calcium influx through T-type calcium channels, facilitating neuritogenesis . In pathological contexts, such as lysosomal storage disorders, altered levels of GD1 can lead to dysregulated calcium signaling, contributing to neurodegeneration .

Therapeutic Potential in Neurological Disorders

Parkinson’s Disease and Alzheimer’s Disease

Recent research highlights the therapeutic potential of gangliosides in neurodegenerative diseases like Parkinson's Disease (PD) and Alzheimer's Disease (AD). For example, gangliosides have been identified as protective agents against α-synuclein toxicity in PD models. Administration of GM1 (a derivative related to GD1) has shown neuroprotective effects by reducing dopamine neuron loss and restoring neurotransmitter levels . Additionally, gangliosides may facilitate the clearance of toxic aggregates associated with AD .

Clinical Applications

The modulation of ganglioside metabolism presents a novel therapeutic strategy for treating neurological disorders. By targeting specific gangliosides like GD1, researchers aim to develop treatments that can restore normal cellular functions disrupted in these diseases .

Cancer Biology

Role in Tumor Suppression

Gangliosides are implicated in cancer biology, where they can influence tumor growth and metastasis. Studies have shown that the expression of GD1b and other gangliosides can suppress tumor properties by reducing cell growth and invasion capabilities in certain cancer cell lines . The mechanisms involve alterations in membrane microdomain composition and signaling pathways that regulate cell proliferation and migration.

Profiling Gangliosides in Cancer Research

Recent advancements in analytical techniques have enabled detailed profiling of gangliosides in various cancer types. For instance, an optimized liquid chromatography-mass spectrometry method has been developed to analyze gangliosides in pancreatic cancer, breast cancer, and neuroblastoma cell lines. This profiling revealed distinct ganglioside compositions that could serve as biomarkers for cancer diagnosis and prognosis .

Biomarkers for Diseases

Gangliosides like GD1 have emerged as potential biomarkers for various neurological conditions. Their presence and concentration can reflect pathological changes within the brain. For instance, alterations in ganglioside profiles have been associated with neurodegenerative diseases, suggesting their utility in early diagnosis or monitoring disease progression .

Vergleich Mit ähnlichen Verbindungen

Ganglioside GD1 is part of a larger family of gangliosides, which includes:

GM1: Known for its neuroprotective properties and involvement in neurodevelopment.

GD1a: Similar to GD1 but with different sialic acid linkages.

GD1b: Another closely related ganglioside with distinct biological functions.

GT1b: Contains additional sialic acid residues, contributing to its unique properties .

Uniqueness of this compound: this compound is unique due to its specific glycosylation pattern and its prominent role in the nervous system. It is particularly important in maintaining neuronal integrity and facilitating cell-to-cell communication .

Biologische Aktivität

Ganglioside GD1, a member of the glycosphingolipid family, plays significant roles in various biological processes, particularly in the nervous system and cancer biology. This article explores the biological activity of GD1, focusing on its mechanisms, implications in diseases, and potential therapeutic applications.

Overview of this compound

Gangliosides are sialic acid-containing glycosphingolipids found predominantly in the nervous system. GD1 exists in two primary forms: GD1a and GD1b, differentiated by their sialic acid linkages. These molecules are integral to cell membrane structure and function, influencing cell signaling, adhesion, and neurodevelopment.

Cell Adhesion and Metastasis

this compoundα has been identified as a critical adhesion molecule in metastatic tumor cells. Research indicates that GD1α enhances the adhesion of cancer cells to endothelial tissues, facilitating metastasis. In a study involving murine lymphosarcoma cell lines, increased levels of GD1α were associated with higher metastatic potential. Specifically, GD1α inhibited adhesion to hepatic sinusoidal endothelial cells (HSE), underscoring its role in tumor cell dissemination .

Neuroprotective Effects

GD1 has shown potential neuroprotective effects, particularly in neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD). Studies suggest that GD1 can mitigate neuronal damage by modulating α-synuclein aggregation and promoting neuronal survival. For instance, GM1 (a related ganglioside) has been demonstrated to protect against dopamine neuron loss by reducing α-synuclein toxicity .

Case Studies

- Cancer Metastasis

- Neurodegeneration

Data Tables

Implications for Therapy

The biological activities of gangliosides, particularly GD1, suggest their potential as therapeutic targets. In neurodegenerative diseases, enhancing GD1 levels or mimicking its action could provide protective effects against neuronal loss. In oncology, targeting GD1-mediated pathways may inhibit tumor progression and metastasis.

Eigenschaften

IUPAC Name |

disodium;(5R)-5-acetamido-2-[6-[3-acetamido-2-[4-[(5R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)icos-4-enoxy]oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H152N4O39.2Na/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-51(100)50(90-60(105)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2)46-118-80-69(111)67(109)72(57(43-94)120-80)123-82-71(113)78(129-86(84(116)117)39-53(102)62(88-48(4)98)77(128-86)65(107)55(104)41-92)74(59(45-96)122-82)124-79-63(89-49(5)99)75(66(108)56(42-93)119-79)125-81-70(112)68(110)73(58(44-95)121-81)126-85(83(114)115)38-52(101)61(87-47(3)97)76(127-85)64(106)54(103)40-91;;/h34,36,50-59,61-82,91-96,100-104,106-113H,6-33,35,37-46H2,1-5H3,(H,87,97)(H,88,98)(H,89,99)(H,90,105)(H,114,115)(H,116,117);;/q;2*+1/p-2/b36-34+;;/t50-,51+,52?,53?,54-,55-,56?,57?,58?,59?,61+,62+,63?,64-,65-,66?,67?,68?,69?,70?,71?,72?,73?,74?,75?,76?,77?,78?,79?,80?,81?,82?,85?,86?;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLDKTAXQZEVQN-CUEXFKMESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCCCC)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)OC5(CC([C@H](C(O5)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)NC(=O)C)OC6(CC([C@H](C(O6)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCCCC)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H150N4Na2O39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1910.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12707-58-3 | |

| Record name | Ganglioside, GD1a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012707583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.